REACTION_CXSMILES
|
C(O[C:4](=[O:16])[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([CH2:12][CH3:13])[C:8](=[O:14])[C:7]1=[O:15])C.O.[NH2:18][NH2:19]>C(O)C>[CH2:12]([N:9]1[CH2:10][CH2:11][N:6]([CH2:5][C:4]([NH:18][NH2:19])=[O:16])[C:7](=[O:15])[C:8]1=[O:14])[CH3:13] |f:1.2|
|
Name
|
(4-ethyl-2,3-dioxo-piperazin-1-yl)-acetic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1C(C(N(CC1)CC)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C(N(CC1)CC(=O)NN)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |